molecular formula C9H8BrN3S B13703634 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine

Cat. No.: B13703634
M. Wt: 270.15 g/mol
InChI Key: MMARNRZGBNPMLM-UHFFFAOYSA-N
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Description

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted phenyl group and a thiadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine typically involves the reaction of 4-bromo-2-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to the formation of sulfoxides or sulfides, respectively .

Scientific Research Applications

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol
  • 2-Bromo-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H8BrN3S

Molecular Weight

270.15 g/mol

IUPAC Name

5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

MMARNRZGBNPMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NN=C(S2)N

Origin of Product

United States

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